

Application Note: Quantification of Delphinidin Chloride in Plant Extracts using u-HPLC

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Compound of Interest

Compound Name: Delphinidin chloride

Cat. No.: B1346885

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Introduction

Delphinidin chloride, a prominent anthocyanidin, is a natural pigment responsible for the blue and purple hues in many flowers, fruits, and vegetables. Beyond its vibrant color, delphinidin and its glycosides exhibit potent antioxidant and anti-inflammatory properties, making them subjects of great interest in the pharmaceutical and nutraceutical industries. Accurate quantification of **delphinidin chloride** in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed protocol for the quantification of **delphinidin chloride** in plant extracts using ultra-high-performance liquid chromatography (u-HPLC), a sensitive and rapid analytical technique. [\[1\]\[2\]\[3\]](#)

Principle

This method utilizes reversed-phase u-HPLC coupled with a photodiode array (PDA) detector to separate and quantify **delphinidin chloride**. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.[\[1\]\[4\]](#) The acidic mobile phase is essential for maintaining the stability of the flavylum cation form of delphinidin, which is the colored form detected by the PDA detector at approximately 520-530 nm.[\[5\]](#) Quantification is performed by comparing the peak area of **delphinidin chloride** in the sample to a calibration curve generated from analytical standards.

Experimental Protocols

Sample Preparation

The extraction of **delphinidin chloride** from plant material is a critical step that must be optimized to ensure complete recovery and prevent degradation. The following are generalized protocols for different types of plant materials.

a) Fresh or Frozen Plant Material (e.g., Berries, Grapes)

- Homogenize 1-5 g of fresh or frozen plant material using a blender or homogenizer.
- To the homogenized sample, add 10-20 mL of extraction solvent (e.g., methanol or ethanol containing 0.1-2.0% hydrochloric acid or formic acid). Acidification is crucial for anthocyanin stability.[\[3\]](#)
- Vortex the mixture for 1-2 minutes.
- For enhanced extraction, sonicate the mixture in an ultrasonic bath for 15-30 minutes.
- Centrifuge the mixture at 3000-5000 x g for 10-15 minutes to pellet solid debris.
- Carefully collect the supernatant.
- For exhaustive extraction, the pellet can be re-extracted with the extraction solvent, and the supernatants combined.
- Filter the supernatant through a 0.22 or 0.45 μm syringe filter into a u-HPLC vial.

b) Dried or Powdered Plant Material (e.g., Dried Flowers, Herbal Powders)

- Accurately weigh 0.1-1.0 g of the dried or powdered plant material.
- Add 10-20 mL of the acidified extraction solvent (as described above).
- Vortex for 3-5 minutes to ensure thorough mixing.[\[6\]](#)
- Sonicate for 15-30 minutes.[\[6\]](#)

- Centrifuge the sample at 3000-5000 x g for 10-15 minutes.[\[6\]](#)
- Collect the supernatant.
- Filter the extract through a 0.22 or 0.45 μm syringe filter prior to u-HPLC analysis.

c) Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

For complex matrices, an SPE step can be employed to remove interfering compounds.

- Condition a C18 SPE cartridge with methanol followed by acidified water.
- Load the filtered plant extract onto the cartridge.
- Wash the cartridge with acidified water to remove sugars and other polar impurities.
- Elute the anthocyanins with acidified methanol or ethanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase.[\[7\]](#)

u-HPLC Instrumentation and Conditions

- System: An ultra-high-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
- Column: A reversed-phase C18 column with a particle size of $\leq 2 \mu\text{m}$ is recommended for optimal resolution and speed. Common dimensions are 2.1 x 100 mm or 2.1 x 150 mm.[\[1\]](#)[\[4\]](#)
- Mobile Phase A: Water with 0.1-5% formic acid or 10% phosphoric acid.[\[3\]](#)
- Mobile Phase B: Acetonitrile or methanol.
- Flow Rate: 0.2 - 0.5 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 μL .

- Detection Wavelength: 520-530 nm for delphinidin. A full spectrum scan (200-700 nm) can also be performed for compound identification.[\[8\]](#)
- Gradient Elution Program: An example of a suitable gradient is provided in the table below. This may need to be optimized depending on the specific column and sample matrix.

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	75	25
12.0	50	50
15.0	95	5
20.0	95	5

Preparation of Standards and Calibration Curve

- Prepare a stock solution of **Delphinidin chloride** analytical standard ($\geq 95\%$ purity) in methanol containing 0.1% HCl at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase to cover the expected concentration range in the samples (e.g., 0.1 - 100 $\mu\text{g/mL}$).
- Inject each standard solution into the u-HPLC system.
- Construct a calibration curve by plotting the peak area of **delphinidin chloride** against the corresponding concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r^2) of ≥ 0.99 .[\[1\]](#)[\[4\]](#)

Data Presentation

The quantitative data for **Delphinidin chloride** and its common glycosides from various studies are summarized in the tables below for easy comparison.

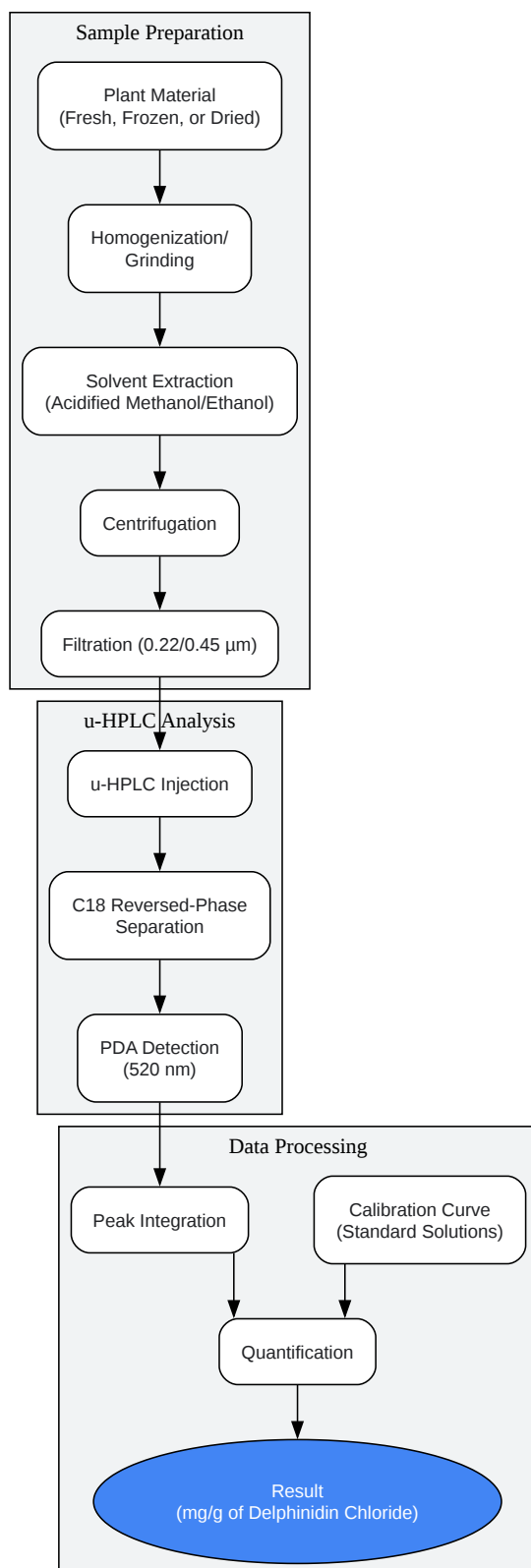
Table 1: u-HPLC Method Validation Parameters for Delphinidin and its Glycosides.

Analyte	Matrix	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)	Reference
Delphinidin	Grapes	0.08 - 5.0	0.08 (mg/kg)	0.26 (mg/kg)	85.4 - 109.6	[4]
Delphinidin -3-O-glucoside	Grapes	0.07 - 5.0	0.07 (mg/kg)	0.23 (mg/kg)	85.4 - 109.6	[4]
Delphinidin -3-O-glucoside	Rat Plasma	0.25 - 3.0	0.047	0.213	80.38	[7][9]
Delphinidin -3-O-sambubioside	Roselle	1 - 100	0.39	1.18	98.7 - 101.2	[6]
Delphinidin	Bilberries	0.25 - 24.3	1.56	6.25	N/A	[10]

Table 2: Representative u-HPLC and HPLC Conditions for Delphinidin Analysis.

Parameter	Method 1 (u-HPLC)	Method 2 (HPLC)	Method 3 (u-HPLC)
Column	C18 (2.1 x 100 mm, 2 µm)[1][4]	C18 (4.6 x 150 mm, 2.7 µm)[7]	C18 (2.1 x 150 mm, 2.2 µm)[10]
Mobile Phase A	5% Formic Acid in Water[3]	0.1% TFA in Water[7]	5% Formic Acid in Water
Mobile Phase B	5% Formic Acid in Acetonitrile[3]	Acetonitrile with 0.1% TFA[7]	Acetonitrile
Flow Rate	0.2 mL/min[3]	0.5 mL/min[7]	0.4 mL/min
Detection	520 nm[4]	525 nm[7]	520 nm[10]

Mandatory Visualization



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Caption: Experimental workflow for the quantification of **Delphinidin chloride**.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting)	- Column overload- Incompatible injection solvent- Column degradation	- Dilute the sample.- Reconstitute the sample in the initial mobile phase.- Replace the column.
Low Peak Intensity	- Analyte degradation- Incomplete extraction- Low concentration in sample	- Use fresh samples and protect from light and heat.- Optimize extraction solvent and procedure.- Concentrate the sample or increase injection volume (with caution).
Baseline Noise or Drift	- Contaminated mobile phase or column- Detector lamp issue	- Prepare fresh mobile phase and filter.- Flush the column with a strong solvent.- Check the detector lamp's energy and replace if necessary.
Retention Time Shifts	- Change in mobile phase composition- Fluctuation in column temperature- Column aging	- Prepare mobile phase accurately.- Ensure stable column temperature.- Use a new column or re-equilibrate the current one.
Ghost Peaks	- Carryover from previous injection- Contamination in the system	- Run blank injections with a strong solvent.- Clean the injector and autosampler.

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